2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid
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Overview
Description
2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid, also known as DBED, is a chemical compound that has been the subject of scientific research in recent years. It is a member of the bicyclic dicarboxylic acid family and is known for its potential applications in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid. One area of focus is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.
In conclusion, this compound is a promising compound that has potential applications in the field of medicinal chemistry. Its synthesis method has been optimized over the years, and it has been shown to exhibit a number of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid involves a multi-step process that begins with the reaction of 2,5-diketopiperazine with 1,3-dibromopropane. The resulting product is then treated with sodium hydroxide to form the bicyclic intermediate, which is subsequently reacted with maleic anhydride to yield this compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C14H15Br2NO6 |
---|---|
Molecular Weight |
453.08 g/mol |
IUPAC Name |
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid |
InChI |
InChI=1S/C14H15Br2NO6/c15-10-4-3-5(11(10)16)9-8(4)12(20)17(13(9)21)6(14(22)23)1-2-7(18)19/h4-6,8-11H,1-3H2,(H,18,19)(H,22,23) |
InChI Key |
NRXFVCDLBRGEDJ-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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